molecular formula C16H17NO5S B4937936 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid

5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid

Cat. No. B4937936
M. Wt: 335.4 g/mol
InChI Key: KRYFJDTYHYNXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid, also known as DASB, is a chemical compound that is widely used in scientific research. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is commonly used as a radioligand to study the serotonin transporter (SERT) in the brain.

Mechanism of Action

5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid binds selectively to the SERT and is transported into the presynaptic neuron. Once inside, it is trapped and accumulates in the cytoplasm. The accumulation of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid is proportional to the amount of SERT present in the neuron. This allows for the quantification of SERT density and the measurement of its function.
Biochemical and Physiological Effects:
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid has no known biochemical or physiological effects on its own. It is used solely as a research tool to study the SERT in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid in lab experiments are its high selectivity and affinity for the SERT. It also has a relatively long half-life, which allows for extended imaging and measurement periods. The limitations of using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid include its high cost and the need for specialized equipment to measure its accumulation in the brain.

Future Directions

Future research using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid will likely focus on its use in studying the SERT in various pathological conditions, such as depression, anxiety, and addiction. It may also be used to study the effects of pharmacological interventions on the SERT and to develop new drugs that target the transporter. Additionally, new imaging techniques may be developed to improve the accuracy and resolution of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid imaging in the brain.

Synthesis Methods

The synthesis of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid involves the reaction of 2-methoxybenzoic acid with 2,4-dimethylphenylamine and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to form 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid. The synthesis method is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid is widely used in scientific research to study the SERT in the brain. The SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft. 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid is used as a radioligand to label the SERT and study its distribution and function in the brain. This information is important for understanding the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

5-[(2,4-dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-4-6-14(11(2)8-10)17-23(20,21)12-5-7-15(22-3)13(9-12)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYFJDTYHYNXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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